molecular formula C20H20Cl2FNO3S B4033841 Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B4033841
M. Wt: 444.3 g/mol
InChI Key: ZUKSLEMREJJGPE-UHFFFAOYSA-N
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Description

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a thiophene ring

Scientific Research Applications

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.

    Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated thiophene derivative.

    Formation of the thiophene ring: This can be synthesized through a series of reactions, including halogenation and subsequent cyclization.

    Final coupling and esterification: The final step involves coupling the synthesized intermediates and esterifying the carboxylic acid group with propanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group and fluorophenyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate
  • Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate

Uniqueness

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity compared to similar compounds

Properties

IUPAC Name

propyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2FNO3S/c1-4-9-27-17(25)15-14(12-5-7-13(23)8-6-12)11(2)28-16(15)24-18(26)19(3)10-20(19,21)22/h5-8H,4,9-10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKSLEMREJJGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3(CC3(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Reactant of Route 2
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Reactant of Route 3
Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Reactant of Route 4
Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

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